1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is an organic compound characterized by a complex structure that includes a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 282.75 g/mol. The compound is identified by the CAS number 1805699-07-3 and is recognized for its unique chemical properties due to the presence of halogen and sulfur substituents, which contribute to its reactivity and potential applications in various fields including pharmaceuticals and materials science .
The chemical reactivity of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be attributed to its functional groups. Key reactions include:
Research into the biological activity of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is limited, but compounds with similar structures often exhibit significant biological properties. The presence of halogens and sulfur can influence pharmacological activities such as:
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene typically involves several steps:
The unique properties of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene make it suitable for various applications:
Interaction studies involving 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene are essential for understanding its biological effects. These studies typically focus on:
Several compounds share structural similarities with 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene, each exhibiting unique properties and potential applications:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | 75462-59-8 | C9H5ClF6 | Contains multiple trifluoromethyl groups |
| 1-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene | 1805761-64-1 | C11H9ClF6OS | Incorporates methoxy group alongside trifluoro groups |
| (3-Chloropropyl)benzene | 7706 | C9H11Cl | Simpler structure focused on chloropropyl substitution |
The uniqueness of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene lies in its combination of chloropropyl and trifluoromethylthio functionalities, which may enhance its reactivity and potential biological activity compared to simpler analogs .